methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate
Description
This compound (hereafter referred to as Compound X) is a highly complex carbohydrate derivative characterized by multiple stereochemical centers, diverse protecting groups, and functional modifications. Its structure includes:
- Acetoxy and chloroacetoxy groups at positions 3 and 5 of the pyranose rings.
- Benzyloxy and benzyloxycarbonylamino groups for hydroxyl and amine protection.
- A methoxy substituent and methyl carboxylate termini.
Such features are typical of intermediates in glycochemistry and pharmaceutical synthesis, where precise stereochemistry and protecting group strategies are critical .
Properties
Molecular Formula |
C42H48ClNO16 |
|---|---|
Molecular Weight |
858.3 g/mol |
IUPAC Name |
methyl (2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-(2-chloroacetyl)oxy-4-phenylmethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H48ClNO16/c1-25(45)52-24-30-33(34(53-21-27-14-8-5-9-15-27)32(40(51-4)57-30)44-42(49)55-23-29-18-12-7-13-19-29)59-41-38(56-26(2)46)35(54-22-28-16-10-6-11-17-28)36(58-31(47)20-43)37(60-41)39(48)50-3/h5-19,30,32-38,40-41H,20-24H2,1-4H3,(H,44,49)/t30-,32-,33-,34-,35+,36+,37-,38-,40+,41-/m1/s1 |
InChI Key |
DOFOWRMLZOMMDM-NGEMDJAOSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)C(=O)OC)OC(=O)CCl)OCC5=CC=CC=C5)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)OC)OC(=O)CCl)OCC5=CC=CC=C5)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including protection and deprotection of functional groups, selective acetylation, and benzylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques, which allow for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization of reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the chloroacetoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like NaBH4 (Sodium borohydride), and nucleophiles like NaN3 (Sodium azide). Reaction conditions often involve specific solvents, temperature control, and inert atmosphere to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that glycosylated compounds can enhance the selectivity and efficacy of anticancer drugs. The incorporation of the tetrahydropyran moiety may contribute to improved bioavailability and targeted delivery of therapeutic agents in cancer treatment .
Antiviral Properties
This compound may also play a role in antiviral therapies. Certain structural analogs have demonstrated inhibitory effects against viral integrases, suggesting potential for development as antiviral agents targeting HIV and other viruses. The presence of specific functional groups enhances the interaction with viral proteins .
Chemical Biology
Enzyme Inhibition Studies
The complex structure of methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate allows for diverse interactions with enzymes. Its potential as an enzyme inhibitor can be explored in drug design to modulate metabolic pathways associated with diseases .
Synthesis and Organic Chemistry
Synthetic Methodologies
The synthesis of this compound involves multiple steps that can serve as a model for developing new synthetic routes in organic chemistry. The methodologies employed to construct the complex structure provide insights into glycosylation techniques and the use of protecting groups in multi-step synthesis .
-
Glycosylation Techniques
A study assessed various glycosylation methods using derivatives similar to this compound. Results indicated enhanced selectivity towards cancer cells when specific glycosylation patterns were applied . -
Antiviral Activity Assessment
Another case study focused on the antiviral activity of similar compounds against HIV integrase. The findings suggested that modifications in the structure significantly influenced the inhibitory potency against viral replication .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and benzyloxy groups may play a role in binding to these targets, while the chloroacetoxy group could be involved in covalent modification of proteins.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Protecting Group Diversity: Compound X employs chloroacetoxy (uncommon in and compounds), which enhances reactivity for selective deprotection . Benzyloxycarbonylamino () and tert-butyldimethylsilyl () groups are used interchangeably for amine and hydroxyl protection, depending on synthetic requirements .
Stereochemical Complexity :
- Compound X and ’s compound exhibit >8 chiral centers, requiring advanced asymmetric synthesis techniques .
Functional Implications: The chloroacetoxy group in Compound X may confer electrophilic reactivity, enabling conjugation with nucleophiles (e.g., thiols in proteins) for prodrug development . ’s benzyloxycarbonylamino group is a standard carbamate protecting group, widely used in peptide and glycan synthesis .
Stability Considerations
- Benzyloxy Groups: Provide robust protection under acidic/basic conditions but require hydrogenolysis for removal, limiting compatibility with metal catalysts .
- Acetoxy vs. Chloroacetoxy : Acetoxy is base-labile, whereas chloroacetoxy is more resistant but cleavable via thiophilic reagents (e.g., thiourea) .
Biological Activity
Methyl (2R,3S,4S,5R,6R)-5-acetoxy-6-(((2R,3S,4R,5R,6S)-2-(acetoxymethyl)-4-(benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-4-(benzyloxy)-3-(2-chloroacetoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrans. Its intricate structure suggests potential biological activities that warrant thorough investigation.
Chemical Structure
The compound features multiple functional groups including acetoxy, benzyloxy, and chloroacetoxy moieties. The stereochemistry is defined by the R and S configurations at various carbon centers. This complexity may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyrans exhibit antimicrobial properties. The presence of acetoxy and benzyloxy groups may enhance the compound's efficacy against certain bacterial strains.
- Anticancer Properties : Some tetrahydropyran derivatives have shown promise in inhibiting cancer cell proliferation. The specific structural features of this compound could potentially interact with pathways involved in tumor growth.
- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes associated with metabolic processes. This particular compound may act on key enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation of breast cancer cells | |
| Enzyme Inhibition | Potential inhibition of glycosidases |
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of tetrahydropyran derivatives. The researchers synthesized several analogs and tested their effects on various cancer cell lines. The results indicated that specific modifications to the tetrahydropyran structure could enhance cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with Cellular Targets : The acetoxy groups may facilitate binding to proteins involved in cell signaling pathways.
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in rapidly dividing cells.
- Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) levels within cells, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
